![molecular formula C11H16ClNO2 B112867 Ethyl 2-(benzylamino)acetate Hydrochloride CAS No. 6344-42-9](/img/structure/B112867.png)
Ethyl 2-(benzylamino)acetate Hydrochloride
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Overview
Description
Ethyl 2-(benzylamino)acetate Hydrochloride is a derivative of glycine . It has a CAS Number of 6344-42-9 and a molecular weight of 229.71 .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl (benzylamino)acetate hydrochloride . The InChI code for this compound is 1S/C11H15NO2.ClH/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H .Physical And Chemical Properties Analysis
Ethyl 2-(benzylamino)acetate Hydrochloride is a solid substance with a white to off-white color . It should be stored at -20°C for up to 3 years or at 4°C for up to 2 years . It has a solubility of 50 mg/mL in DMSO .Scientific Research Applications
Peptide Synthesis
Ethyl 2-(benzylamino)acetate Hydrochloride: is commonly used in the synthesis of peptides . It acts as an intermediate in the formation of peptide bonds, which are the links between amino acids in a peptide chain. This compound’s role in peptide synthesis is crucial for creating specific sequences that can mimic natural peptides or design novel ones for therapeutic purposes.
Ergogenic Supplements
As a derivative of glycine, this compound has been explored for its potential use in ergogenic supplements . These supplements aim to enhance physical performance, and the role of amino acid derivatives in influencing hormone secretion and fuel supply during exercise is a subject of ongoing research.
Organic Synthesis
In the field of organic chemistry, N-Benzylglycine ethyl ester hydrochloride serves as a valuable building block for the synthesis of various organic compounds . Its reactivity and stability under different conditions make it a versatile reagent for constructing complex molecular structures.
Pharmaceutical Research
This compound is also an important intermediate in pharmaceutical research . It can be used to develop new drugs or optimize existing medications. Its role in drug design and synthesis is significant due to its ability to introduce benzylamino groups into drug molecules, potentially altering their pharmacological properties.
Agrochemical Development
The agricultural industry benefits from the use of Ethyl 2-(benzylamino)acetate Hydrochloride in the development of agrochemicals . These chemicals, which include pesticides and fertilizers, often require complex organic molecules, and this compound provides a foundation for their synthesis.
Dyestuff Field
Lastly, the dyestuff industry utilizes this compound as an intermediate in the production of various dyes . The benzylamino group can interact with other chemicals to form stable, vibrant colors that are used in textiles and other materials.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-(benzylamino)acetate Hydrochloride, also known as N-Benzylglycine ethyl ester hydrochloride, is primarily a derivative of the amino acid Glycine . Glycine is an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina .
Mode of Action
As a glycine derivative, it may influence the secretion of anabolic hormones . Anabolic hormones are responsible for the synthesis of complex molecules in the body, promoting growth and building up body tissues .
Biochemical Pathways
The compound is involved in the biochemical pathways influenced by glycine and its derivatives. These pathways include the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks . The compound may also prevent exercise-induced muscle damage .
Result of Action
The compound’s action results in the secretion of anabolic hormones, which can lead to increased muscle mass and improved physical performance . It may also enhance mental performance during stress-related tasks and prevent exercise-induced muscle damage .
properties
IUPAC Name |
ethyl 2-(benzylamino)acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCCGXGBRHRRLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369214 |
Source
|
Record name | Ethyl 2-(benzylamino)acetate Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(benzylamino)acetate Hydrochloride | |
CAS RN |
6344-42-9 |
Source
|
Record name | 6344-42-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-(benzylamino)acetate Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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